Thymine hydrate
CAS No.: 13514-92-6
Cat. No.: VC20961461
Molecular Formula: C5H8N2O3
Molecular Weight: 144.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13514-92-6 |
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Molecular Formula | C5H8N2O3 |
Molecular Weight | 144.13 g/mol |
IUPAC Name | 6-hydroxy-5-methyl-1,3-diazinane-2,4-dione |
Standard InChI | InChI=1S/C5H8N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2-3,8H,1H3,(H2,6,7,9,10) |
Standard InChI Key | IXLRNGYVHSNFAY-UHFFFAOYSA-N |
SMILES | CC1C(NC(=O)NC1=O)O |
Canonical SMILES | CC1C(NC(=O)NC1=O)O |
Chemical Properties and Structure
Molecular Identification and Basic Properties
Thymine hydrate is precisely identified through the following chemical parameters:
Structural Characteristics
Thymine hydrate possesses a unique crystal structure characterized as a channel hydrate. Despite this classification, it exhibits an unusual water:thymine ratio of 0.8:1, making it a stoichiometric hydrate with specific molecular arrangements . This contradicts typical expectations for channel hydrates, which often display variable water content.
The crystal structure features water molecules positioned in tunnels or connected pockets that are exposed to the atmosphere, typical of channel hydrates. These water molecules demonstrate mobility and can escape the tunnels with modest increases in temperature or decreases in relative humidity . This structural arrangement significantly influences the stability and dehydration behavior of thymine hydrate.
Stability and Environmental Conditions
Stability Parameters
Thymine hydrate exhibits specific stability conditions that are critically important for its existence and preservation. Research has established that thymine hydrate remains stable only under particular environmental parameters:
Relationship with Anhydrous Forms
Thymine can exist in multiple anhydrous polymorphic forms in addition to its hydrated state. Research has identified at least four anhydrous polymorphs, conventionally labeled as AH A°, AH B, AH C, and AH D. The relationship between thymine hydrate and these anhydrous forms is particularly significant:
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Thymine hydrate serves as the exclusive precursor to the anhydrous form AH D
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Depending on dehydration conditions, thymine hydrate can transform into either AH C or AH D
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At relative humidity levels between 43% and 62.5%, dehydration results directly in AH C
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Under extreme drying conditions (0% RH), dehydration yields AH D
This selective transformation based on environmental conditions demonstrates the complex solid-state chemistry of thymine and its hydrate form.
Dehydration Mechanisms and Kinetics
Temperature-Dependent Transformation Pathways
The dehydration pathways of thymine hydrate exhibit strong temperature dependence:
Biological Significance
Cellular Repair Mechanisms
Due to the potentially mutagenic effects of thymine hydrate formation in DNA, cellular systems have evolved specific repair mechanisms to address this damage. The primary mechanism for removing thymine hydrates from DNA is nucleotide excision repair. This repair system recognizes the distortion in the DNA helix caused by thymine hydrate formation and excises the damaged section, allowing DNA polymerase to synthesize a new, undamaged strand using the complementary strand as a template.
Research Methods and Applications
Spectroscopic Analysis
Various spectroscopic techniques have been employed to study thymine hydrate, with photoelectron spectroscopy being particularly valuable for understanding its excited-state dynamics. Research using liquid-jet time-resolved photoelectron spectroscopy has revealed significant insights into the relaxation dynamics of hydrated thymine .
These studies have identified two contributions with sub-picosecond lifetimes, corresponding to different relaxation paths in the ππ* state involving distinct conical intersections with the ground state . The temporal evolution of ionization energies has been calculated along quantum mechanics/molecular mechanics (QM/MM) molecular dynamics trajectories, providing a detailed understanding of the excited-state behavior of hydrated thymine.
Computational Modeling
Computational methods have been instrumental in characterizing thymine hydrate's properties. Studies modeling the "hydration shell" of thymine in small water clusters have employed various computational approaches including:
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